![molecular formula C10H12N2O2 B2969170 Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 1824608-59-4](/img/structure/B2969170.png)
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1824608-59-4 . It has a molecular weight of 192.22 and its IUPAC name is the same as the common name . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” is 1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” is predicted to have a boiling point of 333.6±42.0 °C and a density of 1.176±0.06 g/cm3 .Scientific Research Applications
- Gemifloxacin , a fluoroquinolone antibiotic, contains the 1,8-naphthyridine core and is used to treat bacterial infections. Researchers continue to explore derivatives of this scaffold for novel antibiotics and other therapeutic agents .
- Antiproliferative Activity : Enantiopure forms of 1,8-naphthyridines have been evaluated for their in vitro antiproliferative activity against human tumor cell lines. These studies provide insights into potential anticancer properties .
- Light-Emitting Diodes (LEDs) : 1,8-naphthyridines serve as components in LEDs due to their photochemical properties. Researchers investigate their role in enhancing light emission efficiency .
- Dye-Sensitized Solar Cells : These heterocycles find application in dye-sensitized solar cells, contributing to efficient energy conversion .
- Water-Soluble Ir Catalyst : Researchers have developed an efficient method for synthesizing 1,8-naphthyridines in water using a water-soluble Ir catalyst. This approach involves dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .
- MCRs allow the construction of complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCRs involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
- 1,8-naphthyridines serve as ligands in coordination chemistry. Their diverse biological activities make them valuable for designing ligands targeting specific receptors or enzymes .
- At the GFZ German Research Centre for Geosciences, a method involving catalytic combustion of methane in a counter-current heat-exchange reactor has been developed for gas hydrate decomposition. The 1,8-naphthyridine core plays a crucial role in this process .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Catalysis and Green Chemistry
Multicomponent Reactions (MCRs)
Chemical Biology and Ligand Design
Geosciences and Gas Hydrate Decomposition
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWLRLRHBZIXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NCCC2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
1824608-59-4 |
Source
|
Record name | methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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